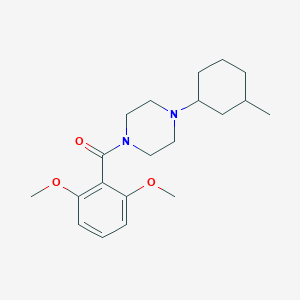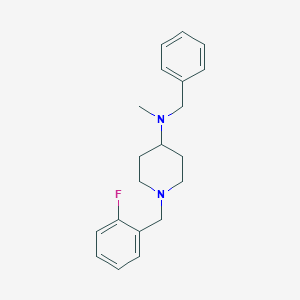![molecular formula C25H35N3O2 B247610 1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, commonly known as EPPMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1999 and has since been studied for its potential applications in scientific research. In
作用機序
The mechanism of action of EPPMP involves its interaction with various neurotransmitter systems in the brain. It binds to the dopamine D2 receptor and the serotonin 5-HT1A receptor, leading to increased levels of these neurotransmitters in the brain. EPPMP also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
EPPMP has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been found to improve cognitive function and memory. EPPMP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
実験室実験の利点と制限
EPPMP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, making it a useful tool for studying these neurotransmitter systems. However, EPPMP also has some limitations for lab experiments. It has a short half-life, which means that its effects are short-lived. It also has a high binding affinity for other receptors, which can make it difficult to isolate its effects on specific neurotransmitter systems.
将来の方向性
There are several future directions for the study of EPPMP. One direction is to explore its potential as a treatment for anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, EPPMP could be used as a tool to study the role of dopamine and serotonin in various physiological and pathological conditions. Finally, the synthesis of EPPMP could be optimized to increase its yield and purity, making it more readily available for scientific research.
合成法
The synthesis method of EPPMP involves the reaction of 1-(4-ethoxybenzyl)piperidin-4-amine with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques. The yield of EPPMP varies depending on the reaction conditions and the quality of the starting materials.
科学的研究の応用
EPPMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. EPPMP has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been found to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
特性
製品名 |
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
|---|---|
分子式 |
C25H35N3O2 |
分子量 |
409.6 g/mol |
IUPAC名 |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O2/c1-3-30-23-10-8-21(9-11-23)20-26-14-12-22(13-15-26)27-16-18-28(19-17-27)24-6-4-5-7-25(24)29-2/h4-11,22H,3,12-20H2,1-2H3 |
InChIキー |
YGNYOMUYELCKJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
正規SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)


![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)